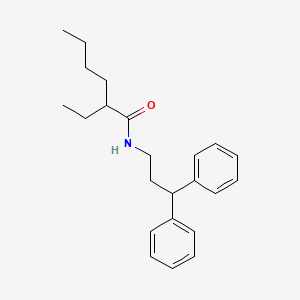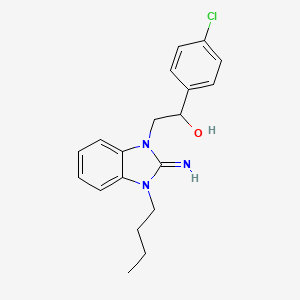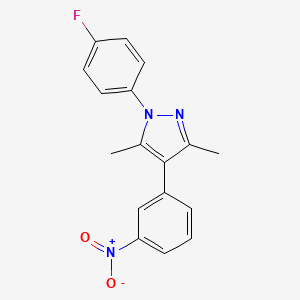![molecular formula C15H14N6O3 B11689078 3-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N'-[(E)-1H-indol-3-ylmethylidene]propanehydrazide](/img/structure/B11689078.png)
3-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N'-[(E)-1H-indol-3-ylmethylidene]propanehydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)-N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]PROPANEHYDRAZIDE is a complex organic compound that features a triazine ring and an indole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)-N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]PROPANEHYDRAZIDE typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Indole Moiety: The indole group is introduced via a condensation reaction with an appropriate aldehyde or ketone.
Hydrazide Formation: The final step involves the reaction of the intermediate with hydrazine or a hydrazine derivative to form the hydrazide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions can occur at the triazine ring, potentially leading to the formation of dihydro or tetrahydro derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the indole and triazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents can be employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction could produce dihydrotriazine compounds.
Aplicaciones Científicas De Investigación
3-(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)-N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]PROPANEHYDRAZIDE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antiviral, or antimicrobial agent due to its unique structural features.
Material Science: The compound’s stability and electronic properties make it a candidate for use in organic electronics and photonics.
Biological Studies: It can be used as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or bind to receptors, disrupting normal cellular processes. The triazine ring and indole moiety are crucial for its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)-PROPIONIC ACID
- 2-(3,5-DICHLORO-4-((5-ISOPROPYL-6-OXO-1,6-DIHYDROPYRIDAZIN-3-YL)OXY)PHENYL)-3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZINE-6-CARBONITRILE
Uniqueness
What sets 3-(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)-N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]PROPANEHYDRAZIDE apart is its combination of the triazine and indole structures, which confer unique chemical and biological properties. This dual functionality is not commonly found in similar compounds, making it a valuable subject for further research.
Propiedades
Fórmula molecular |
C15H14N6O3 |
|---|---|
Peso molecular |
326.31 g/mol |
Nombre IUPAC |
3-(3,5-dioxo-2H-1,2,4-triazin-6-yl)-N-[(E)-1H-indol-3-ylmethylideneamino]propanamide |
InChI |
InChI=1S/C15H14N6O3/c22-13(6-5-12-14(23)18-15(24)21-19-12)20-17-8-9-7-16-11-4-2-1-3-10(9)11/h1-4,7-8,16H,5-6H2,(H,20,22)(H2,18,21,23,24)/b17-8+ |
Clave InChI |
BYPAWWICCPJVGQ-CAOOACKPSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(=CN2)/C=N/NC(=O)CCC3=NNC(=O)NC3=O |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2)C=NNC(=O)CCC3=NNC(=O)NC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5E)-1-(3,5-dimethylphenyl)-5-{[5-(2-methyl-5-nitrophenyl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11689004.png)

![2-methoxy-4-[(E)-(2-{4-[(4-nitrophenyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol](/img/structure/B11689011.png)
![4-fluoro-N-[(E)-2-thienylmethyleneamino]benzamide](/img/structure/B11689012.png)

![N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-chlorophenyl)-4-methylbenzenesulfonamide](/img/structure/B11689024.png)
![[5-(2-Methoxy-4-nitro-phenyl)-furan-2-ylmethylene]-[1,2,4]triazol-4-yl-amine](/img/structure/B11689045.png)


![(5Z)-5-[3-bromo-5-methoxy-4-(naphthalen-1-ylmethoxy)benzylidene]-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11689063.png)
![methyl 2-chloro-5-{5-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzoate](/img/structure/B11689067.png)
![N'-[(Z)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-6-methylpyridine-3-carbohydrazide](/img/structure/B11689085.png)
![2-[(5Z)-5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)acetamide](/img/structure/B11689091.png)
